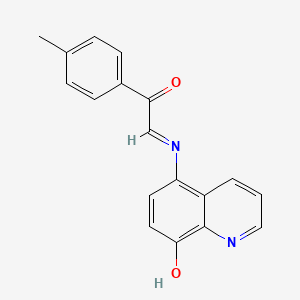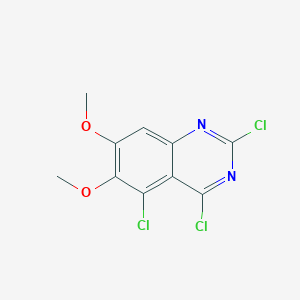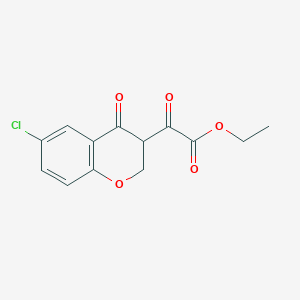![molecular formula C12H8F3N3S B11838483 6-Methyl-5-(4-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B11838483.png)
6-Methyl-5-(4-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-5-(4-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a thiazole ring fused with a triazole ring, along with a trifluoromethyl-substituted phenyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a valuable subject of study in medicinal chemistry, materials science, and other scientific disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-(4-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole typically involves the reaction of dibenzoylacetylene with appropriate triazole derivatives. One efficient methodology for preparing this compound is a one-pot catalyst-free procedure conducted at room temperature. This method yields highly functionalized thiazolo[3,2-B][1,2,4]triazoles with excellent efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-5-(4-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazolo[3,2-B][1,2,4]triazole derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of compounds with varying properties .
Wissenschaftliche Forschungsanwendungen
6-Methyl-5-(4-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an anticancer, anti-inflammatory, analgesic, antifungal, antibacterial, β-lactamase inhibitor, antiviral, and antioxidant agent.
Materials Science: Its unique structural features make it a candidate for developing new materials with specific electronic, optical, and mechanical properties.
Biological Research: The compound’s ability to interact with biological receptors and modulate their activity makes it valuable for studying various biological processes and developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 6-Methyl-5-(4-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group and nitrogen atoms in the triazole ring can act as hydrogen bond acceptors or donors, allowing it to bind to active sites of biological receptors. This interaction can modulate the activity of these receptors, leading to various biological effects, such as inhibition of enzymes or modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
6-Methyl-5-(4-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole can be compared with other similar compounds, such as:
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities but may differ in their substituents and overall properties.
Thiazole Derivatives: Compounds with a thiazole ring exhibit various biological activities and can be used in similar applications.
Trifluoromethyl-Substituted Compounds: The presence of a trifluoromethyl group imparts unique properties, such as increased lipophilicity and metabolic stability, making these compounds valuable in drug development.
Eigenschaften
Molekularformel |
C12H8F3N3S |
|---|---|
Molekulargewicht |
283.27 g/mol |
IUPAC-Name |
6-methyl-5-[4-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C12H8F3N3S/c1-7-10(19-11-16-6-17-18(7)11)8-2-4-9(5-3-8)12(13,14)15/h2-6H,1H3 |
InChI-Schlüssel |
BPVOBDXZESDKIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=NC=NN12)C3=CC=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Methyl-4-[(naphthalen-1-yl)methoxy]-3H-imidazo[4,5-c]pyridine](/img/structure/B11838429.png)








![6-Benzyl-4-chloro-8,8-dimethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B11838512.png)

